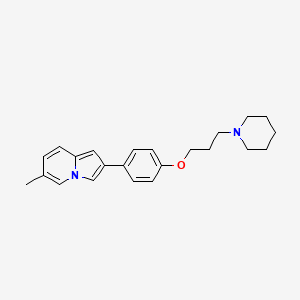

6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine

Description

6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine is a nitrogen-containing heterocyclic compound featuring an indolizine core substituted with a methyl group at position 6 and a 4-(3-(piperidin-1-yl)propoxy)phenyl group at position 2. Indolizines are structurally versatile and exhibit diverse bioactivities, including antitumor, anti-inflammatory, and central nervous system (CNS)-modulating effects .

The compound’s molecular formula (C₂₃H₂₈N₂O) and calculated molecular weight (~356.48 g/mol) reflect its moderate complexity.

Properties

CAS No. |

592466-60-9 |

|---|---|

Molecular Formula |

C23H28N2O |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

6-methyl-2-[4-(3-piperidin-1-ylpropoxy)phenyl]indolizine |

InChI |

InChI=1S/C23H28N2O/c1-19-6-9-22-16-21(18-25(22)17-19)20-7-10-23(11-8-20)26-15-5-14-24-12-3-2-4-13-24/h6-11,16-18H,2-5,12-15H2,1H3 |

InChI Key |

ORKWRIXRVQNWNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C=C(C=C2C=C1)C3=CC=C(C=C3)OCCCN4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine typically involves multiple steps, starting with the preparation of the indolizine core. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the piperidine moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as chromatography and recrystallization are employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups attached to the piperidine ring.

Scientific Research Applications

6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Attributes of this compound and Analogues

Detailed Comparisons

Structural Similarities and Differences

- Core Structure: The target compound and 12-(4-methoxybenzoyl)-2-methylbenzo[f]pyrido[1,2-a]indole-6,11-dione share an indolizine-derived core, but the latter is fused with a naphthaquinone system, enhancing planarity and conjugation. In contrast, Tandutinib and Compound 6 utilize quinazoline and tetralone cores, respectively, which alter electronic properties and binding interactions. The piperidinylpropoxy group is a common pharmacophore in the target compound, Compound 6, and Tandutinib, suggesting shared solubility or receptor-binding profiles.

Substituent Effects :

- The 6-methyl group in the target compound may enhance lipophilicity compared to the 2-methyl group in the benzo-fused indolizine .

- Tandutinib’s isopropoxyphenyl-piperazine moiety introduces bulkier substituents, likely influencing kinase selectivity compared to the simpler phenyl group in the target compound.

Physicochemical and Analytical Data

- Molecular Weight and Solubility: The target compound (MW 356.48) is smaller than Tandutinib (MW 562.70) and Compound 6 (MW 520.69), suggesting better membrane permeability. Elemental analysis discrepancies (e.g., Compound 6: C, 76.71%; H, 8.47%; N, 5.90% vs.

Structural Planarity :

- The benzo-fused indolizine in exhibits near-planar fused rings (max. deviation 0.20 Å ), whereas the target compound’s indolizine core may have reduced planarity due to steric effects from the 6-methyl and bulky 2-phenyl groups.

Biological Activity

6-Methyl-2-(4-(3-(piperidin-1-yl)propoxy)phenyl)indolizine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that incorporates an indolizine moiety, a piperidine ring, and a propoxyphenyl group. This unique arrangement may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Histone Methyltransferases : Preliminary studies suggest that this compound may act as an inhibitor of histone methyltransferases, enzymes involved in the regulation of gene expression through histone modification. This inhibition could lead to alterations in cellular processes such as proliferation and apoptosis .

- Neurotransmitter Receptor Modulation : Given the presence of the piperidine moiety, it is hypothesized that the compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Histone Methyltransferase Inhibition | Enzymatic Assay | IC50 = 45 µM |

| Study B | Antimicrobial Activity | Zone of Inhibition Test | Effective against S. aureus and E. coli |

| Study C | Neuroprotective Effects | In vitro Neuronal Culture | Reduced apoptosis by 30% |

Case Study 1: Histone Methyltransferase Inhibition

In a laboratory setting, researchers evaluated the inhibitory effects of this compound on specific histone methyltransferases. The compound demonstrated significant inhibition with an IC50 value of 45 µM, suggesting potential utility in cancer therapy where histone modifications play a critical role in tumor progression.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of the compound. The results indicated that it effectively inhibited the growth of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 3: Neuroprotective Effects

In neuropharmacological research, the compound was tested for neuroprotective effects in neuronal cultures subjected to oxidative stress. The treatment with this indolizine derivative resulted in a significant reduction in neuronal apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.